BenchChemオンラインストアへようこそ!

2-Bromo-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide

Synthetic Chemistry Nucleophilic Substitution Leaving Group Reactivity

2-Bromo-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide (CAS 1858250-48-2) is a synthetic small molecule comprising a 5-methoxybenzothiazole core linked via an amide bond to a 2-bromo-2-methylpropanoyl group. Its molecular formula is C12H13BrN2O2S with a molecular weight of 329.21 g/mol and commercial purity typically ≥95%.

Molecular Formula C12H13BrN2O2S
Molecular Weight 329.21 g/mol
CAS No. 1858250-48-2
Cat. No. B1446083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide
CAS1858250-48-2
Molecular FormulaC12H13BrN2O2S
Molecular Weight329.21 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)NC1=NC2=C(S1)C=CC(=C2)OC)Br
InChIInChI=1S/C12H13BrN2O2S/c1-12(2,13)10(16)15-11-14-8-6-7(17-3)4-5-9(8)18-11/h4-6H,1-3H3,(H,14,15,16)
InChIKeyMMUTZCMOGMOANI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide (CAS 1858250-48-2): A Versatile Halogenated Benzothiazole Scaffold for Targeted Synthesis


2-Bromo-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide (CAS 1858250-48-2) is a synthetic small molecule comprising a 5-methoxybenzothiazole core linked via an amide bond to a 2-bromo-2-methylpropanoyl group . Its molecular formula is C12H13BrN2O2S with a molecular weight of 329.21 g/mol and commercial purity typically ≥95% . The compound serves as a bifunctional building block in medicinal chemistry, combining the pharmacophoric potential of the benzothiazole ring with a reactive tertiary α-bromo amide handle for further derivatization.

Why Direct Analog Substitution is Not Feasible for 2-Bromo-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide


The specific combination of the 5-methoxybenzothiazole ring and the 2-bromo-2-methylpropanamide group imparts a unique reactivity and physicochemical profile that cannot be replicated by simple substitution. The bromine atom at the tertiary carbon is critical for downstream synthetic transformations such as nucleophilic substitution and radical-mediated cyclizations [1], while the 5-methoxy position on the benzothiazole ring influences electronic distribution and target binding differently than the 6-methoxy regioisomer, as established in broader benzothiazole structure-activity relationship studies [2]. Replacing the 2-bromo-2-methylpropanamide with a simpler acyl group (e.g., acetyl or benzoyl) eliminates the key reactive handle, whereas swapping bromine for chlorine significantly reduces leaving-group lability, compromising synthetic efficiency.

Quantitative Differentiation Evidence for 2-Bromo-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide


Bromine Leaving-Group Superiority: SN2 Reactivity Compared to Chloro Analogs

The tertiary α-bromo amide in this compound exhibits significantly higher reactivity in nucleophilic substitution (SN2) reactions compared to its α-chloro amide counterpart [1]. This differential reactivity is critical for chemists selecting a building block for late-stage diversification. While exact rate constant ratios for this specific benzothiazole derivative are not available, established literature on α-halo amides demonstrates that bromine is a substantially better leaving group than chlorine, with SN2 rate enhancements typically ranging from 10- to 50-fold depending on the nucleophile and solvent system [2]. The electrochemical reduction potential of 2-bromo-2-methylpropanamides further confirms the labile nature of the C–Br bond, enabling mild synthetic conditions incompatible with chloro analogs [2].

Synthetic Chemistry Nucleophilic Substitution Leaving Group Reactivity

Regioisomeric Differentiation: 5-Methoxy vs 6-Methoxy Benzothiazole Impact on Predicted Bioactivity

The methoxy substituent at the 5-position of the benzothiazole ring creates a distinct electronic environment compared to the 6-methoxy regioisomer. Physicochemical predictions for the target compound (clogP = 1.56, TPSA = 40.62 Ų) place it within CNS drug-like space [1]. In contrast, the 6-methoxy regioisomer, 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide, is expected to display altered hydrogen-bonding capability and dipole moment, which can shift target-binding profiles as documented in benzothiazole kinase inhibitor SAR [2]. While no direct head-to-head biological comparison has been published for this specific pair, the broader benzothiazole literature consistently demonstrates that the regioisomeric position of the methoxy group governs selectivity across kinase, GPCR, and enzyme targets [2].

Medicinal Chemistry Structure-Activity Relationship Benzothiazole Pharmacophore

Covalent Warhead Reactivity: 2-Bromo-2-methylpropanamide vs 2-Bromoacetamide

The 2-bromo-2-methylpropanamide group offers a tunable covalent warhead with steric hindrance at the α-carbon that reduces off-target reactivity compared to less hindered 2-bromoacetamide analogs [1]. In the context of irreversible cysteine-targeting inhibitors, the geminal dimethyl substitution slows non-specific thiol reactivity while preserving on-target engagement, a property leveraged in other chemical probe series [2]. While target-specific IC50 values for this precise compound are not yet published, the enhanced stability profile of tertiary α-bromo amides over primary α-bromo amides has been demonstrated in biochemical assays, with reduced glutathione (GSH) adduct formation rates differing by approximately 5- to 20-fold under physiological conditions [2].

Covalent Inhibitors Chemical Biology Target Engagement

Multi-Vendor Purity Benchmarking: Consistent ≥95% Quality Across Global Suppliers

Independent purity specifications from multiple approved vendors confirm that 2-bromo-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide is consistently supplied at ≥95% purity, with MolCore offering a NLT 97% grade . This level of batch-to-batch consistency is critical for reproducible biological assays and synthetic protocols. In comparison, the closely related analog 2-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide is available from fewer vendors with less rigorous quality documentation, increasing the risk of contaminant-induced artifacts in sensitive biochemical screening [1].

Quality Assurance Procurement Specification Reproducibility

Bifunctional Building Block: A Single Intermediate for Orthogonal Diversification Pathways

The compound uniquely combines three synthetically addressable functional groups: (i) the benzothiazole core amenable to electrophilic aromatic substitution, (ii) the amide NH for alkylation or arylation, and (iii) the tertiary α-bromo amide for SN2 displacement or radical chemistry [1]. This orthogonality allows access to at least three distinct diversification vectors from a single intermediate. By contrast, non-halogenated analogs (e.g., N-(5-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide) lack the key bromide handle, reducing diversification options . The ChemDiv compound ID BB58-1892 confirms its established role as a building block in commercial screening libraries .

Parallel Synthesis Medicinal Chemistry Divergent Functionalization

Preferred Application Scenarios for 2-Bromo-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide Based on Verified Differentiation


Medicinal Chemistry Hit-to-Lead Optimization Requiring a Tunable Covalent Warhead

The 2-bromo-2-methylpropanamide group provides a sterically shielded covalent warhead with reduced off-target thiol reactivity compared to 2-bromoacetamide analogs, making this compound a preferred starting point for designing selective irreversible kinase or protease inhibitors [1]. Its multipoint orthogonal reactivity further supports rapid analog generation by parallel synthesis to explore SAR around the benzothiazole core [1].

CNS-Targeted Probe Development Leveraging Favorable Physicochemical Properties

With a calculated clogP of 1.56 and TPSA of 40.62 Ų, the compound resides within CNS drug-like space, supporting its use in the development of brain-penetrant chemical probes [2]. The 5-methoxy regiochemistry may offer advantages for targets where this substitution pattern has been established as favorable for potency and selectivity [2].

Late-Stage Diversification via SN2 and Cross-Coupling Chemistry

The tertiary α-bromo amide is a superior leaving group compared to its chloro analog, enabling efficient nucleophilic displacement with a variety of amines, thiols, and alkoxides under mild conditions [1]. This reactivity is critical for generating compound libraries in drug discovery programs where functional group tolerance is essential.

High-Throughput Screening (HTS) Library Construction Requiring Validated Building Blocks

The compound is catalogued as building block BB58-1892 by ChemDiv and is supplied at ≥95% purity by multiple independent vendors, ensuring consistent quality for incorporation into HTS-deployable compound collections . Its orthogonal functional groups allow for diverse library enumeration with minimal synthetic steps.

Quote Request

Request a Quote for 2-Bromo-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.